![molecular formula C14H19NO3 B7458525 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPAA is a derivative of valine and has been shown to have unique biochemical and physiological effects.
科学的研究の応用
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to have potential applications in various fields of research. It has been studied for its effects on protein synthesis, cellular metabolism, and insulin secretion. This compound has also been used as a tool to study the role of valine in the regulation of energy metabolism. Furthermore, this compound has been used in the study of amino acid transporters and their role in cellular uptake of amino acids.
作用機序
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular metabolism. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. These pathways are important for cellular growth and metabolism, making this compound a potential tool for studying these processes.
Biochemical and Physiological Effects:
This compound has been shown to increase protein synthesis and cellular metabolism in various cell types. It has also been shown to increase insulin secretion in pancreatic beta cells. This compound has been shown to have a unique effect on valine metabolism, increasing the uptake and utilization of valine in cells. These effects make this compound a potential tool for studying the regulation of cellular metabolism and protein synthesis.
実験室実験の利点と制限
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized on a large scale, making it readily available for research purposes. It has unique biochemical and physiological effects that make it a potential tool for studying cellular metabolism and protein synthesis. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid. One area of interest is the role of this compound in the regulation of energy metabolism and its potential use as a treatment for metabolic disorders. Another area of interest is the use of this compound as a tool for studying the regulation of protein synthesis and cellular metabolism. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It can be easily synthesized on a large scale and has unique biochemical and physiological effects. This compound has potential applications in various fields of research, including the study of cellular metabolism and protein synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
合成法
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid can be synthesized through a multistep process starting with the reaction of 2-phenylpropanoyl chloride with methylamine to form N-methyl(2-phenylpropanoyl)amine. This intermediate is then reacted with tert-butyl bromoacetate to form the final product, this compound. The synthesis method has been optimized and can be performed on a large scale, making it a viable option for research purposes.
特性
IUPAC Name |
2-[methyl(2-phenylpropanoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-12(14(17)18)15(3)13(16)10(2)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRVCBNCJMXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
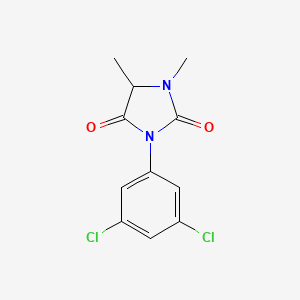
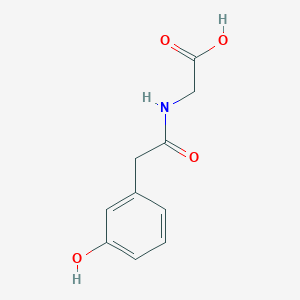
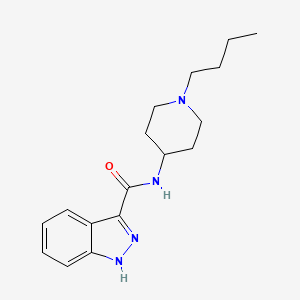
![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)

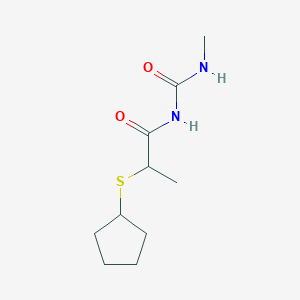
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
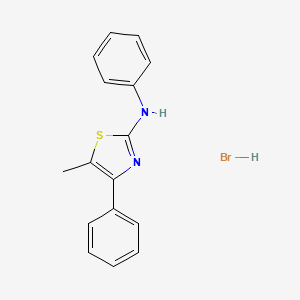
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)